Udpga 3Na

Description

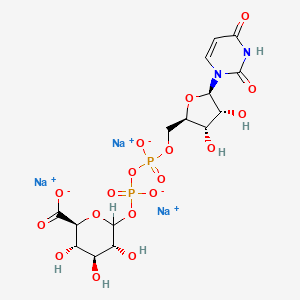

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;(2S,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O18P2.3Na/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25;;;/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26);;;/q;3*+1/p-3/t4-,6-,7+,8+,9-,10-,11+,12-,14?;;;/m1.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXUNWUNTOMVIG-FBPUXPPNSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N2Na3O18P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis Pathways of Udp Glucuronic Acid

UDP-Glucose Dehydrogenase (UGDH)-Mediated Oxidation Pathway

The nucleotide sugar oxidation pathway, primarily catalyzed by UDP-Glucose Dehydrogenase (UGDH), is considered the predominant route for UDP-GlcA biosynthesis in both plants and animals. researchgate.net This pathway directly converts UDP-Glucose to UDP-Glucuronic Acid.

Enzymatic Mechanism and Irreversibility

UDP-Glucose Dehydrogenase (UGDH) (EC 1.1.1.22) catalyzes the irreversible two-fold oxidation of UDP-Glucose (UDP-Glc) to UDP-GlcA. tandfonline.comfrontiersin.org This reaction involves the NAD⁺-dependent oxidation of the C6 hydroxyl group of the glucose moiety in UDP-Glc, resulting in the formation of a carboxyl group at this position. frontiersin.org Two molecules of NAD⁺ are reduced to NADH during this process. tandfonline.com

The enzymatic mechanism of UGDH has been extensively studied and its core catalytic features are conserved across different species. nih.gov The reaction proceeds through a sequential ordered mechanism where UDP-Glc binds to the enzyme first, followed by NAD⁺. diva-portal.org The oxidation of UDP-Glc to an aldehyde intermediate occurs, releasing NADH. Subsequently, a second molecule of NAD⁺ binds, and the aldehyde is oxidized to UDP-GlcA, with the concomitant reduction of the second NAD⁺ to NADH, which is then released along with UDP-GlcA. diva-portal.org

Enzyme Kinetics and Regulatory Feedback Mechanisms

UGDH activity is subject to regulation, ensuring that UDP-GlcA production aligns with cellular demand. The enzyme's activity can be influenced by substrate and cofactor concentrations. nih.gov Accumulation of cytosolic UDP-GlcA or its downstream product, UDP-xylose, can inhibit UGDH activity through feedback mechanisms. nih.govnih.gov This feedback inhibition helps prevent the overproduction of UDP-GlcA when its levels are sufficient or when downstream pathways are saturated.

Research findings highlight the kinetic properties of UGDH. For instance, studies on human UGDH have provided insights into its catalytic efficiency. While specific detailed kinetic parameters (like Km and Vmax) for various UGDH enzymes exist in literature, they can vary depending on the source and experimental conditions.

Genetic Characterization and Isoform Diversity

The UGDH enzyme is encoded by the UGDH gene. genecards.org This gene is present in various organisms, including humans, where it is located on chromosome 4p14. sinobiological.com The UGDH gene can produce different protein isoforms through alternative splicing. genecards.orgmybiosource.com For example, human UGDH has been reported to have at least two isoforms produced by alternative splicing. mybiosource.com These isoforms may exhibit variations in their sequence, potentially leading to differences in activity, regulation, or localization, although the core catalytic function is conserved. nih.gov

Studies in different organisms have characterized the UGDH gene and its expression patterns. In Arabidopsis, for instance, UGDH is considered a key enzyme for UDP-GlcA synthesis, and mutations in the Ugdh gene can affect cell wall development. tandfonline.comfrontiersin.org The identification and characterization of UGDH isoforms contribute to understanding the fine-tuning of UDP-GlcA biosynthesis in different cellular contexts.

Myo-inositol Oxidation Pathway (Salvage Pathway)

The myo-inositol oxidation pathway, also referred to as the salvage pathway, represents an alternative route for UDP-GlcA synthesis. researchgate.netresearchgate.net This pathway utilizes myo-inositol as a starting material. While considered a minor route compared to the UGDH pathway in some organisms, it plays a significant role in others, particularly in plants and lower animals. researchgate.netplos.org

The pathway begins with the oxygen-dependent cleavage of myo-inositol, catalyzed by myo-inositol oxygenase (MIOX), which produces glucuronic acid (GlcA). plos.orgnih.gov GlcA is then converted to UDP-GlcA through a two-step process involving glucuronokinase and UDP-sugar pyrophosphorylase. plos.org

Identification and Functional Elucidation of Glucuronokinase

Glucuronokinase (GlcAK) is a key enzyme in the myo-inositol oxidation pathway, catalyzing the phosphorylation of glucuronic acid to glucuronic acid-1-phosphate. nih.govnih.gov This step is crucial for channeling glucuronic acid into the pathway leading to UDP-GlcA.

The identification and functional elucidation of glucuronokinase have been important for understanding this alternative route. Studies in plants, such as Arabidopsis, have led to the purification and cloning of glucuronokinase. plos.org More recently, a bifunctional enzyme with glucuronokinase and putative pyrophosphorylase activity has been identified in zebrafish, suggesting the presence of a similar salvage route in some lower animals. plos.orgnih.gov This enzyme can convert glucuronic acid into UDP-GlcA. plos.org

Research has characterized the substrate specificity of glucuronokinase. For the zebrafish bifunctional enzyme, glucuronokinase activity showed unique substrate specificity for glucuronic acid and utilized ATP as the phosphate (B84403) donor. plos.org

Contribution of UDP-sugar Pyrophosphorylase

UDP-sugar pyrophosphorylase (USP) is the terminal enzyme in the myo-inositol oxidation pathway, catalyzing the conversion of glucuronic acid-1-phosphate to UDP-GlcA. plos.orgtandfonline.com This reaction involves the condensation of glucuronic acid-1-phosphate with UTP, releasing pyrophosphate. plos.org

USP plays a role in the salvage pathway by activating monosaccharide 1-phosphates, including glucuronic acid-1-phosphate, into their corresponding UDP-sugars. tandfonline.commedchemexpress.com Studies on UDP-sugar pyrophosphorylase in Arabidopsis have shown it to be a broad-specificity enzyme capable of forming various UDP-sugars, including UDP-GlcA, from their respective monosaccharide 1-phosphates. tandfonline.com

The sequential action of glucuronokinase and UDP-sugar pyrophosphorylase is essential for the efficient conversion of glucuronic acid to UDP-GlcA in this pathway. tandfonline.com Some organisms, like zebrafish, have a bifunctional enzyme that combines both glucuronokinase and putative UDP-sugar pyrophosphorylase activities, further highlighting the close functional relationship between these two steps. plos.orgnih.gov

Differential Predominance in Organisms and Developmental Stages

The predominance of these biosynthetic pathways varies across different organisms and developmental stages. The UDP-glucose dehydrogenase pathway is considered predominant in both plants and animals researchgate.netplos.org. In animals, UDP-GlcA is a key precursor for glycosaminoglycans (GAGs) and proteoglycans, essential components of the extracellular matrix researchgate.netresearchgate.net. Mutations in the UGDH pathway can lead to severe developmental defects, particularly affecting processes like heart valve formation researchgate.net.

In plants, UDP-GlcA is critical for the formation of cell wall polysaccharides such as pectins (specifically RGII) and glucuronoxylans frontiersin.orgnih.gov. Down-regulation of UDP-GlcA biosynthesis in Arabidopsis thaliana, for instance, has been shown to result in severe developmental defects and alterations in pectic polysaccharides, highlighting the essential role of UGDH isoforms (like UGD2 and UGD3) in plant development nih.gov. While the myo-inositol oxygenation pathway provides an alternative route in plants and lower animals, its contribution to the total UDP-GlcA pool and its significance during specific developmental stages can differ researchgate.netnih.gov. For example, in Arabidopsis thaliana, this pathway does not appear to fully complement the developmental defects caused by reduced UGDH activity, possibly due to limitations in the supply of myo-inositol nih.gov.

In bacteria, such as Escherichia coli and Streptococcus zooepidemicus, the UGDH pathway is also the primary route for UDP-GlcA synthesis, where it serves as a precursor for the production of polysaccharides like hyaluronic acid tandfonline.comfrontiersin.orgnih.govresearchgate.net. The efficiency of this pathway can be a limiting factor in the biotechnological production of these polysaccharides frontiersin.org.

Advanced Biotechnological Production Strategies

The increasing demand for UDP-GlcA in various applications, including the enzymatic synthesis of glycans and the production of glycosaminoglycans, has driven the development of advanced biotechnological production strategies. These approaches aim to overcome the limitations of traditional extraction methods and in vitro enzymatic synthesis, such as low yields, high costs, and complex purification processes nih.govd-nb.info.

Development of Enzymatic Cascade Synthesis Approaches

Enzymatic cascade synthesis involves coupling multiple enzymes in vitro to convert simple starting materials into UDP-GlcA through a series of sequential reactions. Early in vitro enzymatic approaches for UDP-GlcA synthesis from monosaccharides like glucose or glucuronic acid have been developed nih.govd-nb.info. These systems often involve enzymes such as glucuronokinase and UDP-sugar pyrophosphorylase nih.govd-nb.info.

More advanced enzymatic cascade systems have focused on improving efficiency and reducing costs. For instance, strategies have been developed to avoid the use of expensive cofactors like NAD⁺ through the implementation of coenzyme regeneration systems nih.govd-nb.info. Research has also explored the immobilization of enzyme cascades to enable repetitive catalysis and simplify downstream processing hep.com.cn. One study demonstrated a CipA-dependent enzyme immobilization system for UDP-GlcA synthesis, achieving significant production levels within a short timeframe by coupling enzymes and incorporating a polyphosphokinase for recycling ADP and PPi hep.com.cn.

Data from an enzymatic cascade synthesis study:

| Substrates | Enzymes Used | Cofactor Regeneration | UDP-GlcA Production (mM) | Time (min) | Reference |

| UTP, GlcA, ATP | AtGlcAK, BlUSP | None | 9.03 | - | hep.com.cn |

| UTP, GlcA, ATP | AtGlcAK, BlUSP, SePPK | SePPK | 20.87 | - | hep.com.cn |

| UTP, GlcA, ATP | Immobilized AtGlcAK, BlUSP, SePPK | SePPK | 20.34 | 75 | hep.com.cn |

Note: AtGlcAK: Arabidopsis thaliana Glucuronokinase; BlUSP: Bifidobacterium longum UDP-sugar pyrophosphorylase; SePPK: Streptococcus equi Polyphosphokinase.

Whole-Cell Biocatalysis Systems for Enhanced Yield

Whole-cell biocatalysis utilizes intact microbial cells expressing the necessary enzymes to carry out the biosynthetic pathway. This approach offers several advantages, including the elimination of the need for enzyme purification, the presence of natural cofactor regeneration systems, and the potential for higher enzyme stability nih.govd-nb.infoswissbiotech.org.

Metabolic engineering of host organisms, particularly Escherichia coli and Saccharomyces cerevisiae, has been a key strategy to enhance UDP-GlcA production through whole-cell biocatalysis nih.govresearchgate.netfrontiersin.org. By overexpressing key enzymes in the UDP-GlcA biosynthetic pathway, such as UGDH, and optimizing metabolic flux, researchers have achieved improved yields researchgate.netfrontiersin.org.

One successful approach involved constructing a de novo hyperthermophilic biosynthetic cascade within E. coli cells. This system utilized hyperthermophilic enzymes and an in situ NAD⁺ regeneration system, enabling the production of UDP-GlcA from simple starting materials like starch. This method demonstrated a high conversion rate and yield, highlighting the potential for cost-effective, large-scale production nih.govresearchgate.netd-nb.info.

Another strategy to enhance whole-cell biocatalysis involves increasing the permeability of the cell membrane to improve substrate uptake and product release. Studies have shown that modifying cell membrane properties can accelerate reaction rates and increase product yields in whole-cell systems used for nucleotide sugar production vcu.edu. Permeabilized cells, treated with detergents to make the cell envelope permeable while retaining intracellular enzymes, have also been successfully employed for UDP-GlcA synthesis, achieving high product yields researchgate.net.

Data from a whole-cell biocatalysis study:

| Host Organism | Starting Material | Key Enzymes Expressed | Cofactor Regeneration | UDP-GlcA Production (g/L) | Conversion of UDP-Glc (%) | Reference |

| E. coli | Starch | Hyperthermophilic enzymes, UGDH | In situ NAD⁺ regeneration | 1.3 | 100 | nih.govd-nb.info |

| S. pombe | UDP-glucose, NAD⁺ | Human UGDH | Not specified | ~5.8 (from 5 mM UDP-Glc) | 100 | researchgate.net |

These advanced biotechnological strategies, encompassing both enzymatic cascades and whole-cell biocatalysis, represent significant progress towards efficient and sustainable UDP-GlcA production, supporting its growing importance in various industrial and research applications.

Diverse Metabolic and Biological Functions of Udp Glucuronic Acid

Central Role in Glycoconjugate Biosynthesis

UDP-Glucuronic Acid is a fundamental building block for the synthesis of a diverse range of glycoconjugates, which are molecules consisting of a carbohydrate linked to a non-carbohydrate moiety such as a protein or lipid. Its role as a glucuronosyl donor is critical for the assembly of these complex structures nih.govwikipedia.orgontosight.ai.

Polysaccharide Synthesis

UDP-Glucuronic Acid is a major precursor for the synthesis of many important polysaccharides across different life forms nih.govwikipedia.orgontosight.ai.

In mammals, UDP-Glucuronic Acid is essential for the biosynthesis of glycosaminoglycans (GAGs), which are linear polysaccharides that are key components of the extracellular matrix and connective tissues ontosight.aiontosight.aiplos.org. Hyaluronic acid (HA), a non-sulfated GAG, is synthesized at the plasma membrane by hyaluronan synthases (HASes) using UDP-Glucuronic Acid and UDP-N-acetylglucosamine as substrates nih.govsigmaaldrich.comresearchgate.netnih.gov. The availability of UDP-sugars, including UDP-Glucuronic Acid, is critical for HA synthesis nih.gov. Research has shown that overexpression of UDP-glucose dehydrogenase (UGDH), the enzyme producing UDP-Glucuronic Acid, can lead to increased synthesis of GAGs, including hyaluronan, heparan sulfate (B86663), and chondroitin (B13769445) sulfate diva-portal.org.

| Mammalian GAGs Requiring UDP-Glucuronic Acid | Description |

| Hyaluronic Acid | Linear polysaccharide found in extracellular matrix, joints, and tissues. nih.govsigmaaldrich.com |

| Chondroitin Sulfate | Sulfated GAG found in cartilage, bone, and connective tissues. ontosight.aiontosight.aidiva-portal.org |

| Heparan Sulfate | Sulfated GAG found on cell surfaces and in the extracellular matrix. ontosight.aidiva-portal.org |

| Dermatan Sulfate | Sulfated GAG found in skin, blood vessels, and heart valves. sigmaaldrich.com |

UDP-Glucuronic Acid is a major precursor for the synthesis of many plant cell wall polysaccharides, particularly pectins and hemicelluloses nih.govuni-frankfurt.deoup.comoup.comresearchgate.netfrontiersin.org. These complex carbohydrates contribute significantly to the structural integrity of plant cell walls nih.govuni-frankfurt.de. UDP-Glucuronic Acid is transported into the Golgi apparatus, where it is converted into other nucleotide sugars like UDP-galacturonic acid, UDP-xylose, and UDP-arabinose, which are then used for pectin (B1162225) and hemicellulose biosynthesis oup.comresearchgate.net. Studies on Arabidopsis thaliana mutants with reduced UDP-Glucuronic Acid biosynthesis have shown altered cell wall composition and severe developmental defects, highlighting the importance of this compound in plant development nih.gov.

| Plant Cell Wall Polysaccharides Derived from UDP-Glucuronic Acid | Description |

| Pectins (e.g., Rhamnogalacturonan I) | Complex polysaccharides rich in galacturonic acid, important for cell adhesion and wall structure. nih.govoup.com |

| Hemicelluloses (e.g., Glucuronoxylan) | Diverse group of polysaccharides that provide structural support and link cellulose (B213188) fibrils. nih.govoup.com |

In pathogenic fungi, such as Cryptococcus neoformans, UDP-Glucuronic Acid is a critical precursor for the synthesis of capsular polysaccharides, which are major virulence factors pnas.orgmdpi.compnas.orgasm.orgnih.govnih.gov. The polysaccharide capsule of C. neoformans, primarily composed of glucuronoxylomannan (GXM), is essential for its ability to evade the host immune system and cause disease pnas.orgmdpi.compnas.orgasm.orgnih.gov. UDP-Glucuronic Acid is required directly for the incorporation of glucuronic acid into GXM and indirectly as a precursor for UDP-xylose, another component of GXM pnas.orgpnas.orgnih.gov. Research has demonstrated that transport of UDP-Glucuronic Acid into the secretory pathway is essential for capsule synthesis and fungal virulence asm.orgnih.govresearchgate.net.

| Fungal Polysaccharides/Components Derived from UDP-Glucuronic Acid | Organism | Role |

| Glucuronoxylomannan (GXM) | Cryptococcus neoformans | Major component of the polysaccharide capsule, a key virulence factor. pnas.orgmdpi.compnas.orgasm.orgnih.govnih.gov |

| Glucuronic acid residues in other glycans | Various Fungi | Contribute to cell wall and other glycoconjugates. mdpi.com |

UDP-Glucuronic Acid is also involved in the synthesis of bacterial cell wall components and capsule glycans in various bacterial species asm.orgucl.ac.ukuga.edu. It serves as a precursor for glucuronic acid-containing polysaccharides that can be part of the bacterial capsule, contributing to protection and virulence asm.orgucl.ac.uk. For instance, in Escherichia coli strains, UDP-Glucuronic Acid synthesis is catalyzed by UDP-glucose dehydrogenases and is involved in the formation of capsular polysaccharides ucl.ac.uk. Some bacterial glycans also contain apiose and xylose residues, which are formed from UDP-Glucuronic Acid by the enzyme UDP-apiose/UDP-xylose synthase uga.edu. Furthermore, UDP-Glucuronic Acid is a required component in the synthesis of certain O-linked protein glycosylation pathways in bacteria like Neisseria species researchgate.netasm.org.

| Bacterial Glycans/Components Requiring UDP-Glucuronic Acid | Organism Examples | Role |

| Capsule Polysaccharides | Escherichia coli, other bacteria | Protection against host immune system, virulence. asm.orgucl.ac.uk |

| Glucuronic acid-containing cell wall components | Various bacteria | Structural integrity. |

| Components of O-linked glycans | Neisseria species | Protein glycosylation. researchgate.netasm.org |

Contribution to N- and O-Linked Glycans

While UDP-Glucuronic Acid is primarily known for its role in GAG and polysaccharide synthesis, glucuronic acid residues can also be found in some N- and O-linked glycans and glycosphingolipids nih.gov. N-linked glycans are attached to the nitrogen atom of asparagine residues, while O-linked glycans are attached to the oxygen atom of serine or threonine residues in proteins. The incorporation of glucuronic acid into these structures contributes to their diversity and function, although this is less prevalent compared to its role in polysaccharide biosynthesis nih.gov.

| Glycan Type | Description | Contribution of Glucuronic Acid |

| N-linked Glycans | Glycans attached to asparagine residues of proteins. | Glucuronic acid residues can be present in some complex N-glycans. nih.gov |

| O-linked Glycans | Glycans attached to serine or threonine residues of proteins. | Glucuronic acid residues can be present in some O-glycans. nih.gov |

| Glycosphingolipids | Lipids with a carbohydrate attached, found in cell membranes. | Some glycosphingolipids contain glucuronic acid. nih.gov |

Involvement in Glycosphingolipid Formation

Glycosphingolipids (GSLs) are a class of lipids containing a ceramide backbone with attached glycans. They are integral components of cell membranes and play vital roles in cell recognition, signaling, and adhesion. While UDP-glucose and UDP-galactose are key substrates for the initial steps of GSL biosynthesis, UDP-glucuronic acid is also involved in the formation of specific glycosphingolipid structures. biorxiv.org UDP-glucose is a precursor for UDP-glucuronic acid drugbank.com. The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the conversion of UDP-glucose to UDP-glucuronic acid. diva-portal.orgnih.gov Although direct incorporation of glucuronic acid into the core ceramide structure is not typical, UDP-glucuronic acid serves as a precursor for other sugar nucleotides that are subsequently incorporated into complex glycosphingolipid structures. drugbank.com For instance, UDP-glucose can be metabolized into UDP-galactose and UDP-glucuronic acid, which are then incorporated into polysaccharides and glycosphingolipids. drugbank.com

Biosynthesis of Specific Carbohydrate Epitopes

UDP-Glucuronic Acid is a critical precursor for the biosynthesis of various carbohydrate epitopes, which are specific sugar structures recognized by antibodies and involved in cellular interactions and immune responses. One notable example is the HNK-1 carbohydrate epitope, characterized by a sulfated glucuronic acid attached to an N-acetyllactosamine structure (HSO3-3GlcA-Galβ1-4GlcNAc). oup.com Glucuronyltransferases (GlcATs) are key enzymes in the biosynthesis of this epitope, utilizing UDP-glucuronic acid as the donor of the glucuronic acid moiety. oup.com Beyond specific epitopes like HNK-1, UDP-glucuronic acid is a fundamental building block for a variety of glycoconjugates, including the complex polysaccharide capsule found in pathogens like Cryptococcus neoformans, which is crucial for virulence. asm.orgwustl.edu

Glucuronidation Reactions in Phase II Metabolism

Glucuronidation is a major phase II metabolic pathway in humans and other organisms, primarily serving to increase the water solubility of lipophilic compounds, thereby facilitating their elimination from the body via urine or bile. wikipedia.orgnih.govtaylorandfrancis.com This process involves the transfer of a glucuronic acid moiety from UDP-glucuronic acid to a substrate molecule, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.goveur.nl UDP-glucuronic acid acts as the high-energy glucuronic acid donor in this reaction. nih.gov The reaction typically occurs in the lumen of the endoplasmic reticulum, requiring active transport of cytosolic UDP-glucuronic acid into the ER. nih.govnih.gov

Substrate Specificity in Xenobiotic Biotransformation

UDP-glucuronosyltransferases (UGTs) exhibit broad and sometimes overlapping substrate specificity, enabling the glucuronidation of a wide range of xenobiotics, including drugs, environmental pollutants, and chemical carcinogens. wikipedia.orgresearchgate.netnih.govuef.fi The functional groups on xenobiotic substrates that commonly undergo glucuronidation include hydroxyl, carboxylic acid, amine, and thiol groups, which act as nucleophiles to accept the glucuronic acid moiety. nih.govuef.fioup.com Different UGT isoforms demonstrate distinct preferences for specific xenobiotic substrates. For instance, UGT1A9 can metabolize pharmaceutical substances like paracetamol, dapagliflozin, and carbamazepine. researchgate.net UGT1A4 is involved in the glucuronidation of the hepatotoxic alkaloid senecionine. nih.gov The glucuronidation of many drugs, such as morphine, can occur directly without prior phase I oxidation. nih.gov Studies have investigated the substrate specificity of various human UGT isoforms towards diverse xenobiotics, highlighting the complexity and importance of this metabolic pathway in detoxification. frontiersin.orgunlp.edu.ar

Conjugation with Endogenous Metabolites

In addition to xenobiotics, UDP-glucuronidation plays a crucial role in the conjugation and subsequent elimination of numerous endogenous metabolites. Key endogenous substrates for UGTs include bilirubin (B190676), steroid hormones (such as androgens and estrogens), bile acids, fatty acid derivatives, and retinoids. wikipedia.orgeur.nlnih.govresearchgate.netnih.gov Glucuronidation of these compounds helps regulate their biological activity and maintain metabolic homeostasis. nih.gov For example, UGT1A1 is the primary enzyme responsible for the metabolism of unconjugated bilirubin, converting it into a water-soluble form for excretion. researchgate.net Glucuronidation of hormones allows for their easier transport and elimination. wikipedia.org The conjugation of endogenous compounds like steroid hormones can be influenced by the expression and activity of specific UGTs. nih.gov

Elucidation of Regioselectivity in Glucuronide Formation

The regioselectivity of glucuronidation refers to the preference of UGT enzymes for conjugating glucuronic acid to specific functional groups or positions within a substrate molecule. This regioselectivity is determined by the structure of the substrate and the specific UGT isoform involved. oup.comnih.gov Studies using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to elucidate the regioselectivity of human UGT isoforms with various substrates, such as flavonoids. nih.govnih.gov For instance, the presence and position of hydroxyl groups on flavonoid structures significantly influence the preferred site of glucuronidation by different UGT1A and UGT2B enzymes. oup.comnih.govnih.gov While glucuronidation typically results in β-D-glucuronides, the regioselectivity can lead to the formation of different isomeric glucuronides from the same substrate. helsinki.fi Understanding regioselectivity is important for predicting metabolite profiles and evaluating the biological activity or toxicity of glucuronidated products.

Precursor for Other Activated Sugar Nucleotides

UDP-Glucuronic Acid serves as a central precursor in the biosynthesis of other activated sugar nucleotides, which are essential for the synthesis of a wide variety of complex carbohydrates, including polysaccharides, glycosaminoglycans, and glycoproteins. medchemexpress.comoup.comresearchgate.net UDP-glucuronic acid can be converted into other UDP-sugars through the action of specific epimerases and decarboxylases. nih.govmedchemexpress.comoup.com Examples of sugar nucleotides derived from UDP-glucuronic acid include UDP-xylose and UDP-galacturonic acid. nih.govmedchemexpress.comoup.com These downstream sugar nucleotides are then utilized as glycosyl donors by various glycosyltransferases in the synthesis of diverse glycoconjugates that play structural, signaling, and functional roles in biological systems. asm.orgdrugbank.commdpi.com The biosynthesis of UDP-glucuronic acid itself is primarily catalyzed by UDP-glucose dehydrogenase (UGDH), which converts UDP-glucose to UDP-glucuronic acid. diva-portal.orgnih.govmedchemexpress.comresearchgate.net

Conversion to UDP-Galacturonic Acid (UDP-GalA)

UDP-GlcA can be converted to UDP-Galacturonic Acid (UDP-GalA) through the action of UDP-GlcA 4-epimerase (UGlcAE). nih.govnih.govontosight.airesearchgate.net This epimerization involves a change in stereochemistry at the C-4 position of the sugar moiety. UDP-GalA is a precursor for the synthesis of various cell-surface polysaccharides in bacteria and plants, including components of bacterial biofilms and plant cell walls. nih.govontosight.airesearchgate.net Studies on Bacillus cereus have characterized a specific UGlcAE enzyme involved in the synthesis of uronic acid-containing glycans. nih.govnih.gov Research on Streptomyces viridosporus has also identified an epimerase, MoeE5, that converts UDP-GlcA to UDP-GalA as part of moenomycin synthesis. researchgate.net

Decarboxylation to UDP-Xylose (UDP-Xyl)

UDP-GlcA undergoes decarboxylation to form UDP-Xylose (UDP-Xyl), a reaction catalyzed by UDP-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase. nih.govebi.ac.ukolink.comasm.orgresearchgate.netpnas.orguniprot.org This NAD-dependent reaction involves the removal of the carboxyl group from the glucuronic acid moiety. In mammals, UDP-xylose is essential for initiating glycosaminoglycan synthesis on the protein core of proteoglycans, a crucial component of the extracellular matrix. nih.govresearchgate.net Lack of UXS activity can lead to defective extracellular matrix formation and interfere with cell signaling. nih.govresearchgate.net In plants, UDP-xylose is utilized in the formation of xylans, major components of plant cell walls. nih.gov Bacterial UDP-GlcA decarboxylases also contribute to the synthesis of xylose-containing glycans. asm.org The catalytic conversion by human UXS involves a three-step mechanism facilitated by distortion of the sugar ring. nih.govresearchgate.net

Epimerization to UDP-Arabinose (UDP-Ara) and UDP-Apiose (UDP-Api)

UDP-GlcA can serve as a precursor for the synthesis of UDP-Arabinose (UDP-Ara) and UDP-Apiose (UDP-Api) in plants. While the search results did not provide detailed enzymatic conversions specifically from UDP-GlcA to UDP-Ara and UDP-Apiose, it is known that UDP-GlcA is a central hub in nucleotide sugar metabolism in plants, leading to the formation of various cell wall polysaccharides, including those containing arabinose and apiose. Plant UDP-apiose/UDP-xylose synthases (Uaxs) are known to convert UDP-GlcA to both UDP-apiose and UDP-xylose. asm.org

Generation of UDP-Iduronic Acid

UDP-Iduronic Acid (UDP-IdoA) is a component of some glycosaminoglycans, such as dermatan sulfate and heparin. wikipedia.orgdrugbank.com While UDP-GlcA can be epimerized, the primary mechanism for generating iduronic acid residues in these polysaccharides often occurs at the polymer level through the action of glucuronyl C5-epimerase on glucuronic acid residues within the growing polysaccharide chain, rather than at the nucleotide sugar level (UDP-GlcA to UDP-IdoA). mdpi.com However, UDP-GlcA can be epimerized to UDP-iduronic acid, which can then donate iduronic acid to polysaccharides. drugbank.com The enzyme responsible for a direct UDP-GlcA to UDP-IdoA epimerization (UDP-glucuronate 5-epimerase) has been hypothesized but its gene has not been definitively identified or recombinantly expressed. mdpi.com

Modulatory Roles in Cellular Homeostasis and Stress Responses

Beyond its role as a precursor for structural polysaccharides, UDP-GlcA is involved in maintaining cellular homeostasis and responding to various stresses.

Impact on Plant Development and Cell Wall Architectural Integrity

In plants, UDP-GlcA is crucial for the biosynthesis of cell wall polymers. uniprot.org The UDP-glucose oxidation pathway, leading to UDP-GlcA, is a major route for carbon flow into uronic acid and pentose (B10789219) components of plant polysaccharides, particularly during certain developmental stages. oup.com Enzymes in this pathway, including UDP-glucose dehydrogenase, are subject to feedback inhibition by various UDP-sugars, including UDP-GlcA and its derivatives, suggesting a regulatory role in nucleotide sugar metabolism and, consequently, cell wall synthesis and plant development. oup.com Mutations affecting UDP-GlcA biosynthesis pathways in organisms like zebrafish can cause severe developmental defects, highlighting the importance of this molecule in development. researchgate.netplos.org

Contribution to Pathogenicity and Stress Resistance in Fungi

UDP-GlcA plays a significant role in fungal biology, particularly in the opportunistic pathogen Cryptococcus neoformans. asm.orgwustl.edu It is a key biosynthetic precursor for the fungal capsule, a major virulence factor that helps the yeast resist host immune defenses and contributes to pathogenicity. asm.orgwustl.edu UDP-GlcA is transported from the cytosol to the secretory pathway, where capsule polysaccharides are synthesized. pnas.orgasm.orgwustl.edu A specific high-affinity UDP-GlcA transporter (Uut1) has been identified in C. neoformans, and its transport activity is required for virulence. asm.orgwustl.edu Elevated levels of intracellular UDP-GlcA have been observed to influence drug resistance and stress responses in Cryptococcus gattii, suggesting a broader role in cellular homeostasis and stress adaptation in fungi. pnas.org

Link to Cellular Proteolytic Activities

Recent research highlights a connection between UDP-Glucuronic Acid levels and cellular proteolytic activities, particularly observed in the context of fungal pathogens. Studies on Cryptococcus gattii, an etiologic agent of cryptococcosis, have shown that elevated intracellular levels of UDP-Glucuronic Acid can significantly influence the expression and activity of certain proteases. pnas.orgnih.gov Specifically, the accumulation of UDP-Glucuronic Acid due to mutations in the UXS1 gene, which encodes an enzyme responsible for converting UDP-Glucuronic Acid to UDP-xylose, leads to increased expression of the acid protease gene PEP401 and enhanced cellular proteolytic activity. pnas.orgnih.govresearchgate.netpnas.org This suggests a previously unrecognized regulatory network linking nucleotide sugar metabolism, specifically UDP-Glucuronic Acid levels, to protease-mediated cellular processes. nih.govresearchgate.net The interplay between elevated UDP-Glucuronic Acid and the Pep401 acid protease is particularly notable, indicating that UDP-Glucuronic Acid accumulation can regulate proteolysis through PEP401-dependent mechanisms. researchgate.netpnas.org

Furthermore, the stability and degradation of UDP-glucuronosyltransferases (UGTs) themselves, the enzymes that utilize UDPGA, can be subject to proteolytic processes. For instance, studies on human UGT1A1 have shown that translocation-deficient forms of the protein undergo rapid proteasomal degradation. nih.gov This highlights that while UDPGA is a substrate for UGTs, the enzymes' own cellular levels can be controlled by proteolytic pathways. Certain compounds, like protein kinase C inhibitors, have also been observed to facilitate the degradation of UGT proteins. nih.gov

Regulation of Ion Homeostasis in Plants

In plants, UDP-Glucuronic Acid plays a role in the regulation of ion homeostasis, particularly under stress conditions such as salt stress. UDP-Glucuronic Acid is a crucial precursor for the biosynthesis of various cell wall polysaccharides, including those containing arabinose, xylose, apiose, and galacturonic acid residues. nih.govresearchgate.netresearchgate.net These polysaccharides are integral components of the plant cell wall, which plays a vital role in maintaining cellular integrity and responding to environmental stresses.

One specific link to ion homeostasis involves the enzyme UDP-glucuronic acid decarboxylase (UXS), which converts UDP-Glucuronic Acid to UDP-xylose. researchgate.netnih.govscience.gov In rice (Oryza sativa L.), a specific UXS isoform, OsUXS3, has been identified as a positive regulator of tolerance to Na+ ion toxicity under salt stress. nih.gov Research indicates that OsUXS3 interacts with Oryza sativa catalase (OsCAT) and plays a role in regulating Na+/K+ homeostasis. nih.gov Knockout of OsUXS3 led to excessive accumulation of Na+ ions and rapid loss of K+ ions under salt stress, disrupting Na+/K+ homeostasis. nih.gov This suggests that UDP-Glucuronic Acid metabolism, via its conversion to UDP-xylose by UXS, contributes to the plant's ability to manage ion balance under saline conditions. Additionally, UDPGA is a precursor for glycosyl inositol (B14025) phosphorylceramide (GIPC), a component of plant cell membranes that appears to directly bind Na+ on the cell surface, helping to prevent depolarization of the cell membrane potential and thus influencing ion uptake and homeostasis. frontiersin.org

Integration into Specific Physiological Pathways (e.g., heme degradation)

UDP-Glucuronic Acid is a critical component in several specific physiological pathways, with its involvement in heme degradation being a prominent example. Heme, a cyclic tetrapyrrole containing iron, is a key component of proteins like hemoglobin and myoglobin. microbenotes.compharmaguideline.com The degradation of heme is a necessary process to eliminate aged or damaged heme-containing proteins and to recycle iron. microbenotes.compharmaguideline.comontosight.ai

The heme degradation pathway results in the production of bilirubin, a potentially toxic compound. microbenotes.comontosight.ainumberanalytics.com To facilitate its excretion, bilirubin undergoes conjugation in the liver, primarily with glucuronic acid. nih.govontosight.ainumberanalytics.comwikipedia.orgutah.edu This crucial step is catalyzed by UDP-glucuronosyltransferases, particularly UDP-glucuronosyltransferase 1A1 (UGT1A1), which transfers glucuronic acid residues from UDP-Glucuronic Acid to bilirubin. nih.govuniprot.orgfrontiersin.orgnumberanalytics.comwikipedia.orggenecards.org This process converts lipid-soluble unconjugated bilirubin into water-soluble bilirubin mono- and diglucuronides, which can then be efficiently excreted in bile. nih.govwikipedia.orgutah.edu The reaction involves the sequential transfer of two glucuronic acid groups from UDP-Glucuronic Acid to the propionic acid side chains of bilirubin. wikipedia.orgutah.edu This conjugation is essential for preventing the accumulation of toxic unconjugated bilirubin, which can lead to conditions like jaundice. ontosight.ainumberanalytics.comwikipedia.org

Enzymology of Udp Glucuronic Acid Metabolism

UDP-Glucose Dehydrogenase (UGDH) Characteristics

UDP-glucose 6-dehydrogenase (UGDH) is a pivotal enzyme that catalyzes the conversion of UDP-glucose to UDP-glucuronic acid. nih.gov This reaction is a two-step, NAD+-dependent oxidation, which is essential for producing the precursor for glycosaminoglycans like hyaluronan, heparan sulfate (B86663), and chondroitin (B13769445) sulfate. nih.govnih.govnih.gov The enzyme is the sole source for UDP-glucuronic acid synthesis in humans, highlighting its critical role in both normal physiology and pathological conditions, such as the progression of certain cancers. nih.govrcsb.org

Detailed Kinetic Parameters and Cofactor Requirements

The catalytic activity of UGDH is dependent on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). The enzyme catalyzes a four-electron oxidation of UDP-glucose, which requires two molecules of NAD+ for each molecule of UDP-glucuronic acid produced. nih.govplos.org The reaction proceeds through an ordered binding mechanism where UDP-glucose binds to the enzyme first, followed by NAD+. nih.govdiva-portal.org The pH optimum for the reaction is approximately 8.6-9.0. diva-portal.orguniprot.org

Kinetic studies of human UGDH have yielded varying Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat), reflecting different experimental conditions. The reported Km values for the substrate UDP-glucose are generally in the micromolar range, indicating a high affinity of the enzyme for its substrate. genecards.org The Km for the cofactor NAD+ is significantly higher, typically in the hundreds of micromolar to millimolar range. diva-portal.orggenecards.org

Below is a summary of representative kinetic parameters for human UGDH.

| Parameter | Substrate/Cofactor | Value |

| Km | UDP-glucose | 7.6 - 25 µM genecards.org |

| Km | NAD+ | 384 - 1160 µM genecards.org |

| kcat | - | 0.55 s⁻¹ uniprot.orggenecards.org |

Structural Biology Insights and Active Site Residue Mapping

Structurally, UGDH from eukaryotes typically exists as a homohexamer, which can be described as a trimer of dimers. nih.govnih.gov In contrast, bacterial UGDH is often active as a homodimer. researchgate.netebi.ac.uk Each subunit is composed of an N-terminal NAD+ binding domain and a C-terminal UDP-sugar binding domain, connected by a central alpha-helix. researchgate.netebi.ac.uk The active site is located in the cleft between these two domains. nih.gov

High-resolution crystal structures have provided significant insights into the catalytic mechanism and identified key residues within the active site. nih.govresearchgate.net In human UGDH, several highly conserved residues are critical for catalysis. nih.gov

Cys276 : This residue acts as the catalytic nucleophile. It attacks the aldehyde intermediate formed after the first oxidation step, creating a covalent thiohemiacetal intermediate. nih.govnih.govuniprot.org Mutation of this cysteine to serine (C276S) allows the first oxidation to occur but prevents the second, confirming its essential role in the latter step. nih.gov

Lys220 : Implicated as a general base for the initial oxidation of the UDP-glucose alcohol and for stabilizing the oxyanion during the formation and breakdown of subsequent intermediates. uniprot.org

Asp280 : This residue, along with a coordinated water molecule, is thought to deprotonate Cys276, activating it for nucleophilic attack. uniprot.orgplos.org

Glu161 : Functions as the catalytic base that promotes the final hydrolysis of the thioester intermediate to release the UDP-glucuronic acid product. nih.govuniprot.org

Thr131 : This residue is part of a flexible loop that can move into the active site. This movement is proposed to be part of a mechanism for exchanging NADH for NAD+ while protecting reactive intermediates. rcsb.org

Allosteric Regulation by Downstream Metabolites

The activity of UGDH is subject to feedback inhibition by downstream metabolites, most notably UDP-xylose. plos.orguniprot.orgnih.gov This represents a crucial control point in the biosynthesis of proteoglycans. The allosteric regulation of UGDH is described as atypical because the inhibitor, UDP-xylose, competes with the substrate for the active site. researchgate.netuga.edu

Binding of UDP-xylose triggers a significant conformational change in the enzyme. This transition disrupts the active hexameric structure, converting it into an inactive, horseshoe-shaped hexamer. uniprot.orguga.edu This conformational shift is mediated by an allosteric switch involving a threonine loop (Thr131-loop) and an alpha-helix (α6-helix). uga.edu The enzyme exists in an equilibrium between an active (E) state and an inactive (EΩ) state, with UDP-xylose binding stabilizing the inactive state. researchgate.netacs.org This allosteric transition can be observed kinetically as a lag in reaction progress curves, a phenomenon known as hysteresis. uga.eduacs.org This regulatory mechanism allows the cell to tightly control the flux of UDP-sugars into different biosynthetic pathways.

UDP-Glucuronic Acid 4-Epimerase (UGlcAE)

UDP-glucuronic acid 4-epimerase (UGlcAE), also known as UDP-glucuronate 4-epimerase, is an enzyme that catalyzes the reversible conversion of UDP-glucuronic acid (UDP-GlcA) to UDP-D-galacturonic acid (UDP-GalA). wikipedia.org This epimerization at the C4 position is a key step in the synthesis of various polysaccharides, such as pectin (B1162225) in plants and capsular polysaccharides in bacteria. oup.comnih.gov

Mechanistic Investigations of C4-Epimerization

The catalytic mechanism of UGlcAE follows a conserved oxidation-reduction pathway that is characteristic of the short-chain dehydrogenase/reductase (SDR) superfamily, to which it belongs. nih.govresearchgate.net The reaction is initiated by the oxidation of the C4 hydroxyl group of the substrate, UDP-GlcA, by a tightly bound NAD+ cofactor. nih.govbohrium.com

Mutagenesis studies on the Bacillus cereus enzyme have identified a conserved tyrosine residue (Tyr149) as the catalytic base responsible for the initial substrate oxidation. nih.govresearchgate.net The enzyme's active site is finely tuned to facilitate this mechanism while preventing potential side reactions, such as the decarboxylation of the labile keto-acid intermediate. nih.govbohrium.com

Structural Homology and Evolutionary Divergence

UGlcAE is a member of the large short-chain dehydrogenase/reductase (SDR) protein superfamily. nih.govresearchgate.net Enzymes in this family share a common structural fold and often a conserved Ser/Thr-Tyr-Lys catalytic triad, although their substrate specificities and the reactions they catalyze can vary widely. nih.gov The catalytic strategy of C4 oxidation to a keto-intermediate followed by reduction is a shared feature with other epimerases in this family, such as UDP-galactose 4-epimerase (GALE). nih.govmdpi.com

While the core catalytic mechanism is conserved, UGlcAEs from different organisms show significant evolutionary divergence, particularly in their substrate specificity and quaternary structure. For example, the UGlcAE from Bacillus cereus functions as a homodimer and is highly specific for UDP-GlcA. nih.govnih.gov In contrast, some bacterial epimerases are more promiscuous, capable of acting on other nucleotide sugars like UDP-glucose and UDP-GlcNAc. nih.gov Plant UGlcAEs, such as those from Arabidopsis thaliana, are predicted to be type-II membrane proteins and may also exist as dimers. oup.com This evolutionary divergence likely reflects the different physiological roles of UDP-uronic acids in various organisms. nih.gov

Comparative Enzymatic Properties Across Kingdoms

The enzymes responsible for metabolizing UDP-glucuronic acid exhibit a range of properties that reflect their diverse physiological roles in different organisms. A comparative analysis of these enzymes across bacteria, fungi, plants, and animals reveals both conserved mechanisms and kingdom-specific adaptations.

UDP-Glucose Dehydrogenase (UGDH) , the enzyme that synthesizes UDP-glucuronic acid from UDP-glucose, is found across all kingdoms. In bacteria, such as Pseudomonas aeruginosa, there can be multiple UGDH isoenzymes with distinct kinetic properties and physiological roles. For instance, the PA2022 and PA3559 enzymes from P. aeruginosa both catalyze the same reaction but display different affinities for their substrates, UDP-glucose and NAD+. The Km values for UDP-glucose are approximately 0.1 mM for PA2022 and 0.4 mM for PA3559, while the Km values for NAD+ are 0.5 mM and 2.0 mM, respectively. nih.gov This suggests they are adapted to function under different metabolic conditions. nih.gov The enzyme from group A streptococci has been shown to be competitively inhibited by UDP-xylose. ualberta.camdpi.com

In eukaryotes, UGDH is also a key enzyme. The kinetic parameters of UGDH have been studied in various organisms, including the fungus Zymomonas mobilis, the bacterium Lactobacillus johnsonii, and the goat Capra hircus. When expressed in Saccharomyces cerevisiae, these enzymes showed varying levels of in vivo UDP-glucuronic acid production, highlighting differences in their catalytic efficiencies within a eukaryotic system. nih.gov

UDP-Glucuronosyltransferases (UGTs) demonstrate significant diversity in their kinetic properties. In rats, UGTs located in different cellular membranes (endoplasmic reticulum, Golgi apparatus, and plasma membranes) exhibit distinct kinetic profiles for the same substrates. For example, the glucuronidation of 4-nitrophenol (B140041) is consistently characterized by a high Vmax and a high affinity for UDP-glucuronic acid across all membranes. In contrast, the conjugation of borneol shows a lower Vmax and lower affinity for the sugar donor. Furthermore, two purified forms of UGT from pig liver microsomes displayed as much as a 100-fold difference in their rates of p-nitrophenol conjugation at Vmax, indicating the presence of functionally distinct isoforms within the same organism. mdpi.comresearchgate.netnih.gov

A comparative look at the Km values for UDP-glucuronic acid in different enzymes reveals this diversity. For instance, a UGT from rat liver exhibits varying affinities for UDP-glucuronic acid depending on the acceptor substrate, with Km values ranging from low to high micromolar concentrations. This variability underscores the adaptability of UGTs to handle a wide array of substrates.

UDP-Glucuronic Acid Decarboxylase (UDP-Xyl Synthase)

UDP-glucuronic acid decarboxylase (EC 4.1.1.35), also known as UDP-xylose synthase (UXS), is a pivotal enzyme that catalyzes the conversion of UDP-glucuronic acid to UDP-xylose. This reaction is a key committed step in the biosynthesis of numerous glycoconjugates. wikipedia.org

Catalytic Specificity and Product Formation

The catalytic mechanism of UDP-Xyl synthase is a multi-step process that involves the NAD+-dependent oxidation of the C4-hydroxyl group of the glucuronic acid moiety, followed by a decarboxylation at C6, and subsequent reduction of the C4-keto intermediate to form the xylose residue. wikipedia.orgnih.gov The enzyme exhibits high specificity for its substrate, UDP-glucuronic acid. For example, the enzyme from the fungus Cryptococcus neoformans does not utilize UDP-glucose or UDP-galacturonic acid as substrates. oup.com The final product of this enzymatic reaction is UDP-xylose, which serves as the activated sugar donor for the incorporation of xylose into polysaccharides and glycoproteins. wikipedia.orgoup.com The Km of the C. neoformans enzyme for UDP-glucuronic acid is approximately 0.7 mM. oup.com

Functional Redundancy and Gene Deletion Phenotypes

The biological importance of UDP-Xyl synthase is underscored by the phenotypes observed upon its deletion or knockdown in various organisms.

In the bacterium Bacteroides fragilis, the genome encodes two functional paralogs of UDP-GlcA decarboxylase, BfUxs1 and BfUxs2. Deletion of either gene individually does not produce a detectable phenotype; however, the simultaneous deletion of both genes leads to the abrogation of capsular polysaccharide F (PSF) synthesis, indicating functional redundancy. nih.gov

In plants, the depletion of UDP-D-apiose/UDP-D-xylose synthase in Nicotiana benthamiana through virus-induced gene silencing (VIGS) results in severe developmental defects, including growth arrest and leaf yellowing. researchgate.net These plants also exhibit cell death and abnormal cell wall structures, with a significant reduction in D-apiose, a key component of the rhamnogalacturonan-II (RG-II) pectin. researchgate.net Similarly, in Arabidopsis thaliana, triple mutants lacking three cytosolic UDP-Xyl synthase isoforms (uxs3uxs5uxs6) show a dwarf phenotype. researchgate.net

In the animal kingdom, the functional importance of UDP-Xyl synthase is also evident. In zebrafish (Danio rerio), mutations in the uxs1 gene lead to severe defects in the development of the craniofacial skeleton. wikipedia.orgresearchgate.net Homozygous mutants lack the proteoglycan-rich extracellular matrix in their cartilage, resulting in defective organization and morphogenesis of chondrocytes and bone. wikipedia.orgresearchgate.net

| Organism | Gene(s) | Deletion/Silencing Phenotype | Reference(s) |

| Bacteroides fragilis | Bfuxs1 and Bfuxs2 | Single deletion: No phenotype. Double deletion: Abrogation of capsular polysaccharide F synthesis. | nih.gov |

| Nicotiana benthamiana | NbAXS1 | VIGS: Growth arrest, leaf yellowing, cell death, abnormal cell wall structure, reduced D-apiose. | researchgate.net |

| Arabidopsis thaliana | uxs3, uxs5, uxs6 | Triple mutant: Dwarf phenotype. | researchgate.net |

| Danio rerio (zebrafish) | uxs1 | Mutation: Defective craniofacial skeleton development, lack of proteoglycan-rich extracellular matrix in cartilage. | wikipedia.orgresearchgate.net |

Bioinformatic Analysis of Bacterial Prevalence

Bioinformatic analyses have revealed that UDP-GlcA decarboxylases are more prevalent in bacteria than previously thought, often being misannotated as NAD-dependent epimerases/dehydratases. nih.gov A study utilizing a devised sequence pattern identified 826 predicted UDP-GlcA decarboxylase enzymes in a diverse range of bacterial species. nih.govnih.gov These enzymes can be categorized into three main types: Uxs-type, ArnA-type, and RsU4kpxs-type. nih.gov The Uxs-type enzymes lead to the formation of UDP-xylose as the final product, while the ArnA and RsU4kpxs types synthesize UDP-xylose as an intermediate for further modifications. nih.gov The distribution of these types is not uniform across bacterial phyla, with the ArnA and RsU4kpxs types being largely confined to proteobacterial species. nih.gov The Uxs type is the most numerous, with 518 identified proteins, followed by the ArnA type with 227, and the RsU4kpxs type with 81. nih.gov This widespread presence suggests that xylose or a monosaccharide requiring a UDP-xylose intermediate is a more common component of bacterial glycans than has been appreciated. nih.gov

UDP-Glucuronosyltransferases (UGTs)

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid to a wide variety of lipophilic compounds, thereby increasing their water solubility and facilitating their excretion from the body. ualberta.cabiorxiv.org

Classification and Substrate Acceptor Promiscuity

Based on amino acid sequence identity, human UGTs are classified into four families: UGT1, UGT2, UGT3, and UGT8. biorxiv.org The UGT1 and UGT2 families are the most important for the metabolism of drugs and other xenobiotics and are further divided into subfamilies, including UGT1A, UGT2A, and UGT2B. biorxiv.orgbiorxiv.org

A hallmark of UGTs is their broad and often overlapping substrate specificity, also known as substrate acceptor promiscuity. biorxiv.org This allows a limited number of UGT isoforms to metabolize a vast array of structurally diverse compounds. For example, a single substrate can often be glucuronidated by multiple UGT isoforms, and conversely, a single UGT isoform can act on many different substrates. biorxiv.org

The UGT1A subfamily contains several important enzymes. UGT1A1 is the primary enzyme responsible for the glucuronidation of bilirubin (B190676), but it also metabolizes a range of other compounds, including certain drugs. biorxiv.org UGT1A6 is known to metabolize small phenolic compounds, while UGT1A9 has a preference for a variety of substrates, including flavonoids and steroids. nih.gov

The UGT2B subfamily also displays broad substrate specificity, with a particular role in the metabolism of steroids. nih.gov UGT2B7 is a key enzyme in the glucuronidation of a wide range of drugs, including opioids and non-steroidal anti-inflammatory drugs. UGT2B15 and UGT2B17 are also heavily involved in steroid hormone metabolism. nih.govnih.gov

This promiscuity presents challenges in identifying specific substrates for each isoform, but it is a crucial feature for an effective detoxification system. biorxiv.org

| UGT Subfamily | Key Isoforms | General Substrate Classes |

| UGT1A | UGT1A1, UGT1A6, UGT1A9 | Bilirubin, drugs, small phenols, flavonoids, steroids |

| UGT2B | UGT2B7, UGT2B15, UGT2B17 | Steroids, drugs (e.g., opioids, NSAIDs) |

Oligomerization and Protein-Protein Interaction Studies

The catalytic activity of UDP-glucuronosyltransferases (UGTs), the key enzymes in UDP-glucuronic acid metabolism, is significantly modulated by their quaternary structure and interactions with other proteins within the endoplasmic reticulum (ER) membrane. Seminal studies have established that UGTs exist and function as oligomeric complexes, including dimers, trimers, and tetramers. These enzymes can form both homo-oligomers (complexes of the same UGT isoform) and hetero-oligomers (complexes of different UGT isoforms), a process that profoundly influences their enzymatic capabilities. nih.govnih.gov

The formation of hetero-oligomers between different UGT isoforms can lead to complex and unpredictable changes in enzyme activity. For instance, protein-protein interactions between human UGT1A1, UGT1A4, and UGT1A6 have been shown to occur, with the functional effects being dependent on the specific isoforms and substrates involved. researchgate.net A notable example is the interaction between UGT1A9 and UGT2B7. Co-expression of these two isoforms demonstrated heterodimer formation, which altered their respective glucuronidation activities toward the substrates propofol (B549288) (for UGT1A9) and zidovudine (B1683550) (for UGT2B7). nih.gov In some cases, hetero-oligomerization can even generate novel catalytic functions. Studies with mouse orthologs showed that while neither Ugt1a1 nor Ugt2b1 alone could metabolize morphine, their co-expression and subsequent hetero-oligomerization resulted in the formation of morphine-3-glucuronide, demonstrating the acquisition of a new metabolic capability. researchgate.net

Beyond self-association, UGTs engage in extensive interactions with other non-UGT proteins in the ER membrane, leading to the concept of a "metabolosome"—a functional unit of metabolism comprising multiple related proteins. thebiogrid.org This is particularly evident in the well-documented interactions between UGTs and Phase I cytochrome P450 (CYP) enzymes. Given that many compounds are sequentially metabolized—first oxidized by CYPs and then glucuronidated by UGTs—a physical association between these enzymes could facilitate efficient substrate channeling. tandfonline.com

Co-immunoprecipitation studies have confirmed that UGTs interact with a variety of microsomal proteins, including CYPs (e.g., CYP3A4, CYP1A2), epoxide hydrolase 1, and carboxylesterase 1. nih.govthebiogrid.org The interaction between UGTs and CYPs is functionally significant and can be mutually influential. For example, UGT1A9 and UGT2B7 have been shown to interact with and suppress the activity of CYP3A4 by reducing its maximum reaction velocity (Vmax). nih.gov Conversely, the co-expression of certain UGTs can either enhance or decrease the activity of specific CYPs. In a comprehensive study, co-expression of UGT2A3 with CYP2C9 led to a 23-fold increase in the latter's activity, while other combinations resulted in a complete loss of CYP activity. nih.gov Similarly, co-expression of UGT1A7, UGT1A8, or UGT1A9 with CYP2D6 increased its metabolism of propranolol, whereas CYP2D6 co-expression completely suppressed the activity of all four tested UGTs. researchgate.net These findings underscore the critical role of the protein-protein interaction network in regulating the metabolic processing of a vast array of compounds.

| Interacting Proteins | Observed Effect | Reference |

|---|---|---|

| UGT1A1 / UGT1A4 / UGT1A6 | Mutual interaction, complex effects on enzymatic activities depending on substrate. | researchgate.net |

| UGT1A9 / UGT2B7 | Heterodimerization alters glucuronidation activity for propofol and zidovudine. | nih.gov |

| Mouse Ugt1a1 / Ugt2b1 | Hetero-oligomerization confers novel glucuronidation activity towards morphine. | researchgate.net |

| UGT1A9 / CYP3A4 | Interaction suppresses CYP3A4 activity by reducing Vmax. | nih.gov |

| UGT2B7 / CYP3A4 | Interaction suppresses CYP3A4 activity by reducing Vmax. | nih.gov |

| UGT2A3 / CYP2C9 | Co-expression leads to a 23-fold increase in CYP2C9 activity. | nih.gov |

| UGT1A7, 1A8, 1A9 / CYP2D6 | Co-expression increases CYP2D6 activity towards propranolol. | researchgate.net |

| CYP2D6 / UGT1A7, 1A8, 1A9, 2A1 | Co-expression of CYP2D6 completely suppresses the activity of all four UGTs. | researchgate.net |

Structural Modeling of Binding Sites and Catalytic Domains

Understanding the molecular mechanisms of UGT function has been hampered by the difficulty in obtaining crystal structures of these integral membrane proteins. However, a significant breakthrough was the determination of the 1.8 Å resolution crystal structure of the C-terminal domain of human UGT2B7. nih.govelsevierpure.com This structure, combined with extensive homology modeling based on solved structures of plant and bacterial glycosyltransferases, has provided critical insights into the architecture of UGT enzymes. nih.gov

Structural and mutagenesis studies confirm that human UGTs are composed of two principal domains: a highly variable N-terminal domain and a highly conserved C-terminal domain. researchgate.netnih.gov The N-terminal domain is responsible for binding the wide array of lipophilic aglycone substrates, and its variability accounts for the distinct yet overlapping substrate specificities among different UGT isoforms. researchgate.net In contrast, the C-terminal domain is responsible for binding the common co-substrate, UDP-glucuronic acid (UDPGA). researchgate.netnih.gov The high sequence conservation in this domain across the UGT1A and UGT2B families reflects its shared function. nih.gov

The crystal structure of the UGT2B7 C-terminal half confirmed the presence of a conserved nucleotide-sugar binding site. nih.gov Homology models of various UGTs, such as UGT1A1, UGT1A6, and UGT1A10, have been built using templates like plant UGT71G1 and Escherichia coli UDP-galactose 4-epimerase. nih.govtandfonline.comnih.gov These models consistently show two Rossmann-like folds, with the C-terminal domain housing the UDPGA binding pocket. nih.gov

Through a combination of this structural modeling and biochemical analyses, key amino acid residues involved in catalysis and co-substrate binding have been identified. For UGT1A10, homology modeling predicted that lysine (B10760008) residues at positions 314 and 404 (K314 and K404) were critical for UDPGA binding, a finding that was subsequently confirmed by site-directed mutagenesis. nih.govnih.gov These residues are strictly conserved across numerous UGTs, highlighting their fundamental role. nih.gov In the catalytic center of UGT2B7, residues analogous to those in plant glucosyltransferases, specifically Histidine 35 (H35) and Aspartic Acid 151 (D151), located in the N-terminal domain, have been proposed to be essential for the catalytic mechanism. elsevierpure.com These structural models provide a foundational framework for understanding structure-function relationships, predicting substrate interactions, and explaining the molecular basis of UGT activity.

| Domain | Function | Key Structural Features / Residues | Reference |

|---|---|---|---|

| N-Terminal Domain | Aglycone (Substrate) Binding | Highly variable sequence among UGT isoforms. Contains key catalytic residues (e.g., H35, D151 in UGT2B7). | researchgate.netnih.govelsevierpure.com |

| C-Terminal Domain | Co-substrate (UDPGA) Binding | Highly conserved sequence, Rossmann-like fold. Contains UDPGA binding residues (e.g., K314, K404 in UGT1A10). | nih.govnih.govnih.gov |

Post-Transcriptional Regulatory Mechanisms

The expression and activity of UGT enzymes are tightly controlled by a variety of mechanisms, including important regulatory events that occur after transcription. The two most prominent post-transcriptional mechanisms are alternative splicing and regulation by microRNAs (miRNAs). nih.govelsevierpure.com

Alternative splicing is a major source of functional diversity, particularly at the human UGT1A locus. This single gene generates nine functionally distinct, active UGT1A enzymes (termed isoform 1, or i1) through the alternative use of one of nine unique first exons spliced to a set of four common exons (exons 2-5a). tandfonline.com A crucial regulatory layer was discovered with the identification of an alternative terminal exon, exon 5b. The splicing of exon 1 to common exons 2, 3, 4, and the alternative exon 5b produces a second, shorter protein variant for each UGT1A enzyme, known as isoform 2 (i2). tandfonline.comnih.gov

A second key post-transcriptional regulatory mechanism involves microRNAs (miRNAs), which are small, non-coding RNAs that bind to the 3'-untranslated regions (3'UTRs) of target messenger RNAs (mRNAs), typically leading to mRNA degradation or translational repression. elsevierpure.com Numerous studies have now confirmed that UGT expression is regulated by miRNAs. At least 14 of the 22 human UGT mRNAs have been identified as targets for various miRNAs. elsevierpure.com The UGT1A family is a prominent example, as all nine UGT1A mRNAs share a common 3'UTR derived from the shared exons, making them potential co-regulatory targets. researchgate.netelsevierpure.com For instance, miR-491-3p has been shown to bind to the UGT1A 3'UTR and significantly repress the mRNA levels of UGT1A1, UGT1A3, and UGT1A6. researchgate.netnih.gov Other miRNAs, such as miR-214-5p and miR-486-3p, have also been identified as regulators of UGT1A expression. researchgate.net This regulation can be highly specific, affecting different UGT isoforms to varying degrees depending on the cellular context, thereby adding another layer of complexity to the control of drug and endobiotic metabolism. elsevierpure.com

| Regulatory Mechanism | Description | Example(s) | Reference |

|---|---|---|---|

| Alternative Splicing | The UGT1A locus produces shorter, inactive isoform 2 (i2) proteins via an alternative terminal exon (5b). | UGT1A1_i2 forms inactive hetero-oligomers with active UGT1A1_i1, reducing bilirubin glucuronidation. | tandfonline.comnih.govportlandpress.com |

| MicroRNA (miRNA) Regulation | miRNAs bind to the 3'-UTR of UGT mRNAs, leading to repression of expression. | miR-491-3p downregulates UGT1A1, UGT1A3, and UGT1A6. UGT1A, UGT2B7, and UGT2B15 are major miRNA targets. | nih.govelsevierpure.com |

Subcellular Localization and Functional Implications

UDP-glucuronosyltransferases are integral membrane proteins primarily localized to the endoplasmic reticulum (ER). tandfonline.comnih.gov Their specific orientation within the ER membrane is critical to their function and gives rise to important physiological consequences. UGTs are classified as type I transmembrane proteins, meaning they possess a single membrane-spanning domain near the C-terminus. nih.gov This topology anchors the protein in the ER membrane, orienting the bulk of the protein, including the N-terminal substrate-binding domain and the C-terminal co-substrate binding domain, within the ER lumen. researchgate.nettandfonline.com A short C-terminal tail of approximately 20 amino acids remains exposed to the cytoplasm. tandfonline.com While a C-terminal dilysine (KKXX) motif, a known ER retrieval signal, is present in many UGTs, studies on UGT2B7 suggest that ER retention is complex and not solely dependent on this motif, with the luminal domain also contributing to its localization. nih.govelsevierpure.com

This subcellular localization also provides the structural basis for the formation of multi-enzyme complexes, or "metabolosomes," within the ER membrane. The close proximity of UGTs to Phase I enzymes like cytochromes P450, which are also ER-resident, facilitates the efficient sequential processing of xenobiotics and endogenous compounds. nih.gov A lipophilic substrate can first be hydroxylated by a CYP enzyme and then, without diffusing into the aqueous cytosol, be directly channeled to a nearby UGT for conjugation. This arrangement enhances metabolic efficiency, minimizes the escape of potentially reactive intermediates, and allows for coordinated regulation of detoxification pathways. nih.gov The phenomenon known as "latency"—where the full catalytic activity of UGTs in isolated ER vesicles (microsomes) is only revealed after membrane disruption—is a direct consequence of this compartmentalization, reflecting the barrier the ER membrane poses to the hydrophilic co-substrate UDPGA. nih.govportlandpress.com

| Feature | Description | Functional Implication | Reference |

|---|---|---|---|

| Subcellular Location | Primarily the Endoplasmic Reticulum (ER) membrane. | Co-localization with other drug-metabolizing enzymes (e.g., CYPs). | tandfonline.comnih.gov |

| Membrane Topology | Type I transmembrane protein with the large catalytic domain in the ER lumen and a short C-terminal tail in the cytoplasm. | Separates the catalytic site from the cytosolic pool of UDPGA and some substrates. | researchgate.nettandfonline.com |

| Co-substrate Transport | UDPGA is synthesized in the cytoplasm and must be actively transported into the ER lumen. | Transport is a rate-limiting step for glucuronidation; mediated by specific transporters (e.g., SLC35B1). | nih.govnih.govportlandpress.com |

| Metabolosome Formation | The close proximity of enzymes in the ER membrane allows for the formation of functional multi-enzyme complexes. | Facilitates efficient channeling of metabolic intermediates between Phase I and Phase II reactions, increasing detoxification efficiency. | nih.gov |

Cellular Transport Mechanisms of Udp Glucuronic Acid

Nucleotide Sugar Transporters (NSTs)

The translocation of UDP-GlcA from the cytosol into the lumen of the ER and Golgi is facilitated by Nucleotide Sugar Transporters (NSTs), a group of multi-transmembrane proteins. mdpi.com These transporters are essential for providing the necessary substrates for glycosylation and glucuronidation reactions. portlandpress.comnih.gov NSTs typically function as antiporters, exchanging a cytosolic nucleotide sugar for a corresponding nucleoside monophosphate, such as UMP, that is generated within the lumen after the sugar moiety has been transferred. researcher.life

Cytosolic Synthesis and Secretory Pathway Translocation Problem

UDP-Glucuronic Acid is synthesized in the cytoplasm from UDP-glucose by the enzyme UDP-glucose dehydrogenase. researchgate.netnih.gov However, the vast majority of enzymes that utilize UDP-GlcA as a substrate are located within the secretory pathway, specifically the endoplasmic reticulum and the Golgi apparatus. portlandpress.commdpi.com The catalytic sites of these enzymes face the lumen of these organelles. portlandpress.com This creates a fundamental biological challenge: the bulky and hydrophilic UDP-GlcA molecule cannot freely diffuse across the lipid bilayer of the ER and Golgi membranes. nih.gov Therefore, a specific transport mechanism is required to move UDP-GlcA from its site of synthesis in the cytosol to its site of utilization in the lumen of the secretory pathway, ensuring a continuous supply for vital cellular processes. nih.govnih.gov

Characterization of Golgi-Localized Transporters

Specific transporters responsible for the uptake of UDP-GlcA into the Golgi apparatus have been identified and characterized in various organisms. In plants, for instance, the Arabidopsis thaliana UDP-URONIC ACID TRANSPORTER 1 (UUAT1) has been identified as a Golgi-localized transporter. oup.com To determine its substrate specificity, UUAT1 was expressed in yeast, and transport assays were conducted using microsomal proteins reconstituted into proteoliposomes. oup.com These assays confirmed that UUAT1 is capable of transporting UDP-GlcA. oup.com The identification of such transporters is crucial as the transport of UDP-GlcA into the Golgi lumen is a critical step for the biosynthesis of pectins and hemicellulose. oup.com Within the Golgi, UDP-GlcA is a precursor for UDP-galacturonic acid, UDP-arabinose, and UDP-xylose, all of which are essential for cell wall polysaccharide synthesis. oup.com

Identification of Endoplasmic Reticulum-Resident Transporters

The transport of UDP-GlcA into the endoplasmic reticulum is essential for glucuronidation reactions, which are catalyzed by UDP-glucuronosyltransferases (UGTs). portlandpress.com The catalytic domain of UGTs is located on the luminal side of the ER membrane, necessitating the translocation of UDP-GlcA into the ER lumen. portlandpress.com Studies have provided direct evidence for a specific, carrier-mediated uptake process for UDP-GlcA into the ER of hepatocytes. nih.gov One such identified human NST is UGTrel7, which has been shown to transport UDP-GlcA and is located in the ER. portlandpress.com The expression of cloned NSTs, including UGTrel7, in mammalian cell lines has demonstrated their ability to transport UDP-GlcA. portlandpress.comnih.gov This indicates that members of the NST family are key players in supplying UDP-GlcA for glucuronidation in the ER. portlandpress.com

Genetic Disruption and Functional Complementation of Transporters

The critical role of UDP-GlcA transporters has been elucidated through genetic disruption studies. In Arabidopsis thaliana, screening of mutants in genes coding for putative nucleotide sugar transporters led to the identification of uuat1. oup.com This mutant showed altered seed mucilage, which is rich in the UDP-GlcA-derived polysaccharide rhamnogalacturonan I. oup.com In the pathogenic yeast Cryptococcus neoformans, deletion of the gene encoding the UDP-GlcA transporter Uut1 resulted in the complete abolishment of capsule synthesis, a key virulence factor. asm.org Functional complementation, where the wild-type gene is reintroduced into the mutant, can restore the normal phenotype, confirming the function of the disrupted gene. For example, mutations in the Golgi-localized UDP-galactose transporter SLC35A2, which cause a congenital disorder of glycosylation, can sometimes be partially compensated for by other NSTs, highlighting a degree of functional overlap or redundancy in some cases. nih.gov

Phenotypic Consequences of Impaired UDP-GlcA Transport

Impaired transport of UDP-GlcA into the secretory pathway has severe phenotypic consequences across different organisms. In humans, defects in glycosylation pathways due to faulty nucleotide sugar transport can lead to Congenital Disorders of Glycosylation (CDGs), which often present with profound neurological deficiencies. nih.gov While a specific CDG directly linked to a UDP-GlcA transporter is not yet fully characterized, the general principle of NST dysfunction leading to disease is well-established. nih.govelifesciences.org In Cryptococcus neoformans, the inability to transport UDP-GlcA into the lumen of the secretory pathway due to the deletion of the UUT1 gene leads to a complete lack of the polysaccharide capsule. asm.org This acapsular phenotype renders the fungus avirulent. asm.org Furthermore, the disruption of UDP-GlcA transport can alter cellular nucleotide sugar metabolism, leading to an accumulation of its precursor, UDP-glucose. asm.org In plants, mutations in the UDP-GlcA transporter UUAT1 result in altered cell wall composition, specifically affecting the production of pectin-rich seed mucilage. oup.com These examples underscore the essential role of UDP-GlcA transport in maintaining cellular function, development, and (in the case of pathogens) virulence. oup.comasm.org

Advanced Research Methodologies and Techniques in Udp Glca Studies

Enzymatic and Chemoenzymatic Synthesis Methodologies

The enzymatic and chemoenzymatic synthesis of UDP-GlcA and glucuronidated products has gained significant attention as an efficient and environmentally friendly alternative to traditional chemical synthesis. UDP-GlcA itself is biosynthesized via two main pathways: one involving UDP-sugar pyrophosphorylase (USP) from GlcA-1-phosphates, and another, common in bacteria and animals, involving the NAD+-dependent oxidation of UDP-glucose (UDP-Glc) by UDP-glucose 6-dehydrogenase (UGDH). d-nb.infonih.gov

Recent advancements have focused on developing cost-effective and scalable enzymatic approaches for UDP-GlcA synthesis. One strategy involves multi-enzyme cascade reactions using whole cells expressing hyperthermophilic enzymes, enabling the production of UDP-GlcA from inexpensive starting materials like starch. d-nb.inforesearchgate.net These systems can incorporate coenzyme regeneration modules to avoid the need for exogenous and expensive cofactors like NAD+. d-nb.infomdpi.com For instance, a three-step cascade route utilizing whole cells expressing hyperthermophilic enzymes has been developed, achieving high conversion rates of UDP-Glc and UTP to UDP-GlcA. d-nb.info